![molecular formula C13H22O3 B14301123 Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate CAS No. 114284-56-9](/img/structure/B14301123.png)
Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate is an organic compound with a complex structure that includes a hydroxyl group, an ester functional group, and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate can be achieved through several synthetic routes. One common method involves the esterification of 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-hydroxy-6-(prop-1-EN-1-YL)non-8-enoate
- Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-9-enoate
- Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate
Uniqueness
This compound is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
114284-56-9 | |
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
methyl 6-hydroxy-6-prop-2-enylnon-8-enoate |
InChI |
InChI=1S/C13H22O3/c1-4-9-13(15,10-5-2)11-7-6-8-12(14)16-3/h4-5,15H,1-2,6-11H2,3H3 |
InChI-Schlüssel |
DZBLJZSCDXCKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC(CC=C)(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.